XRP44X

Übersicht

Beschreibung

XRP44X ist ein Arylpyrazolderivat, das in der wissenschaftlichen Gemeinschaft aufgrund seiner starken Antitumoraktivität Aufmerksamkeit erregt hat. Es wirkt als Tubulinpolymerisationsinhibitor, indem es mit der Colchicinbindungsstelle interagiert und so die Polymerisation von Tubulin hemmt. Diese Verbindung hat in niedrigen nanomolaren Konzentrationen eine wirksame zytotoxische Aktivität gegenüber einer Vielzahl von Krebszelllinien gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von XRP44X beinhaltet die Bildung der Arylpyrazol-Kernstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen werden in verschiedenen Forschungsartikeln detailliert beschrieben. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind so konzipiert, dass die Laborsyntheseprozesse hochskaliert werden können. Diese Verfahren konzentrieren sich auf die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

XRP44X durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Arylpyrazol-Kern verändern.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen verschiedene Substituenten in den Pyrazolring eingeführt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, umfassen aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen, was sie für die weitere Forschung wertvoll macht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Modellverbindung verwendet, um die Auswirkungen von Tubulinpolymerisationsinhibitoren zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Mikrotubuli bei der Zellteilung und Morphologie zu untersuchen.

Medizin: this compound hat sich als vielversprechend als Antitumormittel erwiesen, wobei Studien seine Wirksamkeit gegen verschiedene Krebszelllinien demonstrieren.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Polymerisation von Tubulin hemmt, einem wichtigen Bestandteil des Zytoskeletts. Durch die Bindung an die Colchicinbindungsstelle an Tubulin verhindert this compound die Bildung von Mikrotubuli, die für die Zellteilung und den intrazellulären Transport essentiell sind. Diese Störung führt zu einem Zellzyklusarrest und Apoptose in Krebszellen. Zusätzlich wurde gezeigt, dass this compound den c-JUN N-terminalen Kinasesignalweg aktiviert, wodurch die zytotoxische Aktivität von natürlichen Killerzellen verstärkt wird .

Wissenschaftliche Forschungsanwendungen

XRP44X is a molecule with a novel structure that overcomes some disadvantages of traditional inhibitors . It is a multifunctional molecule that interacts with tubulin and possesses a variety of biological activities . It has garnered interest for its potential antitumor activity, anti-influenza properties, and immune-stimulatory effects .

Scientific Research Applications of this compound

Antitumor Activity:

- Mechanism of Action this compound inhibits tubulin polymerization by interacting with the colchicine binding site, leading to effective cytotoxic activity against various cancer cell lines at low nanomolar concentrations . It also inhibits tumor growth and metastasis through mechanisms involving Elk3 .

- Preclinical Studies this compound has demonstrated the ability to inhibit tumor growth and metastasis in preclinical mouse models . Tumors from this compound-treated animals showed decreased expression of genes containing Elk3 .

- Combination Therapy this compound can induce tubulin depolymerization and G2/M phase arrest of the cell cycle through early activation of the JNK pathway . It also acts as an immune stimulator to enhance the cytotoxicity of NK cells, suggesting a new strategy for combining chemotherapy and immunotherapy in cancer treatment .

Anti-Influenza Drug Development:

Immune Stimulation:

- This compound stimulates NK cells to enhance cytotoxicity to breast cancer cells . It activates the c-JUN N-terminal kinase (JNK) signal pathway to enhance NK cell-mediated cytotoxicity . The activation of NK cells by this compound sustains their enhanced activity even after the removal of this compound .

Other Biological Activities:

- This compound is an active inhibitor of the Elk3 transcription factor . It inhibits the phosphorylation of Elk3 induced by fibroblast growth factor 2 (FGF-2) through Ras-Erk signaling . It can also depolymerize microtubules, change the actin skeleton, stimulate cell membrane foaming, affect transcriptional regulation, block cell cycle processes, and microvascular germination .

Data Table: Characteristics of Metal-Based Nanoparticles

The following table includes characteristics of metal-based nanoparticles, including Iron nanoparticles(FeNPs) :

Case Studies

- Prostate Cancer this compound is an effective inhibitor of tumorigenesis and metastasis in prostate cancer, potentially due to its effect on Elk3 .

- Breast Cancer this compound enhances the cytotoxic activity of natural killer cells against breast cancer cells .

- General Tumor Therapy this compound inhibits tumor growth and metastasis with limited toxicity by a mechanism that involves Elk3, encouraging further investigation for tumor therapy in humans .

Wirkmechanismus

XRP44X exerts its effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine binding site on tubulin, this compound prevents the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to activate the c-JUN N-terminal kinase signaling pathway, enhancing the cytotoxic activity of natural killer cells .

Vergleich Mit ähnlichen Verbindungen

XRP44X ist einzigartig in seinem dualen Wirkmechanismus, der sowohl die Tubulinpolymerisation als auch den Ras/ERK-Signalweg beeinflusst. Ähnliche Verbindungen sind:

Colchicin: Ein bekannter Tubulinpolymerisationsinhibitor mit ähnlichen Bindungseigenschaften.

Combretastatin-A4: Eine weitere Verbindung, die Mikrotubuli beeinflusst und ähnliche Auswirkungen auf das Zytoskelett hat.

Vincristin: Ein Mikrotubuli-Zielmittel mit unterschiedlichen Wirkungen auf den Ras/ERK-Signalweg.

This compound zeichnet sich durch seine Fähigkeit aus, zwei wichtige Signalwege, die an der Zelltransformation beteiligt sind, miteinander zu verbinden, was es zu einer wertvollen Verbindung für die Krebsforschung und -therapie macht .

Biologische Aktivität

XRP44X is a pyrazole compound recognized for its multifaceted biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on immune cells, and its potential as an antitumor agent based on diverse research findings.

This compound primarily functions as an inhibitor of the Ras/ERK signaling pathway, specifically targeting the transcription factor Elk3. This inhibition has significant implications for tumor growth and metastasis. The compound also interacts with the colchicine binding site on tubulin, disrupting microtubule polymerization, which is crucial for cell division and structural integrity.

Key Mechanisms:

- Inhibition of Elk3 : this compound prevents the phosphorylation of Elk3 by fibroblast growth factor 2 (FGF-2), thereby inhibiting its transcriptional activity that promotes tumorigenesis .

- Microtubule Disruption : As a colchicine binding site inhibitor, this compound impedes microtubule polymerization, leading to cellular apoptosis in cancer cells .

- Activation of Natural Killer (NK) Cells : this compound enhances the cytotoxic activity of NK cells against cancer cells by increasing interferon gamma (IFN-γ) production and activating the c-JUN N-terminal kinase (JNK) signaling pathway .

Cytotoxic Effects on Cancer Cells

Research has demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines. Its ability to induce apoptosis and inhibit proliferation makes it a promising candidate for cancer therapy.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10-20 | Microtubule depolymerization |

| PC-3M (Prostate) | 15-25 | Inhibition of Elk3 phosphorylation |

| A549 (Lung) | 12-18 | Induction of apoptosis via JNK pathway |

Data Source: Various studies including , , and .

Immune Modulatory Effects

This compound has been shown to enhance the activity of NK cells, which are critical components of the innate immune system. The compound significantly increases the production of IFN-γ in NK cells, enhancing their cytotoxic response against tumor cells.

Findings:

- Increased IFN-γ Production : Studies indicate that treatment with this compound leads to a concentration-dependent increase in IFN-γ levels in NK cell cultures .

- Sustained Cytotoxic Activity : NK cells pre-treated with this compound maintained enhanced cytotoxic activity even after removal of the compound, suggesting a lasting effect on immune activation .

Case Studies

Several preclinical studies have evaluated the efficacy of this compound in vivo:

- Prostate Cancer Model : In a TRAMP mouse model, this compound treatment resulted in decreased tumor growth and reduced metastatic spread compared to control groups. Tumors showed lower expression levels of Elk3 target genes .

- Breast Cancer Study : In vitro experiments demonstrated that this compound significantly increased NK cell-mediated lysis of MDA-MB231 breast cancer cells, highlighting its potential as an immunotherapeutic agent .

Eigenschaften

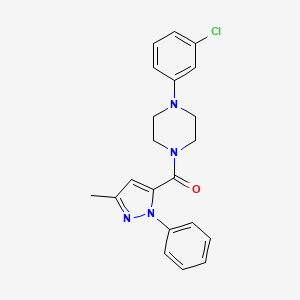

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPNBGYPKBDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438402 | |

| Record name | XRP44X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729605-21-4 | |

| Record name | XRP44X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XRP44X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.